molecular formula C4H3N3O4 B7797537 5-hydroxyimino-1,3-diazinane-2,4,6-trione

5-hydroxyimino-1,3-diazinane-2,4,6-trione

Cat. No.: B7797537
M. Wt: 157.08 g/mol
InChI Key: JMUJZTASUDOAGC-UHFFFAOYSA-N
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Description

Violuric acid, also known as 5-imino-1,3-dihydro-2H-imidazole-2,4-dione, is a chemical compound with the molecular formula C4H3N3O3. It is a derivative of barbituric acid and is known for its applications in various chemical processes, particularly in the field of organic synthesis and biochemistry.

Properties

IUPAC Name

5-hydroxyimino-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h11H,(H2,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUJZTASUDOAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NO)C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NO)C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Violuric acid can be synthesized through the reaction of barbituric acid with nitrous acid. The reaction involves the diazotization of barbituric acid, followed by the formation of the violuric acid compound. The reaction conditions typically include an acidic medium and controlled temperature to ensure the proper formation of the product.

Industrial Production Methods: In industrial settings, violuric acid is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes purification steps such as recrystallization to obtain violuric acid in its pure form.

Chemical Reactions Analysis

Types of Reactions: Violuric acid undergoes various chemical reactions, including:

    Oxidation: Violuric acid can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form derivatives with different functional groups.

    Substitution: Violuric acid can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Violuric acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Violuric acid derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of violuric acid derivatives in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of violuric acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives of violuric acid being studied.

Comparison with Similar Compounds

  • 1-Hydroxybenzotriazole (CID 75771)
  • p-Coumaric acid (CID 637542)
  • Syringaldehyde (CID 8655)
  • Diethylenetriaminepentaacetic acid (CID 3053)

Comparison: Violuric acid is unique in its structure and reactivity compared to these similar compounds. While 1-hydroxybenzotriazole and p-coumaric acid are also used in organic synthesis, violuric acid offers distinct advantages in terms of its stability and the range of reactions it can undergo. Syringaldehyde and diethylenetriaminepentaacetic acid have different functional groups and applications, making violuric acid a versatile compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxyimino-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-hydroxyimino-1,3-diazinane-2,4,6-trione

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